molecular formula C15H15N3O4 B12470928 N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide

N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide

Cat. No.: B12470928
M. Wt: 301.30 g/mol
InChI Key: LEYZLWVQBWTPGY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a methoxy group, a methylamino group, and a nitro group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-methoxyacetanilide to introduce the nitro group, followed by the reduction of the nitro group to an amine. The resulting amine can then be acylated with a suitable benzoyl chloride derivative to form the final benzamide product. Reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further participate in acylation or alkylation reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, the nitro group may participate in redox reactions, affecting oxidative stress levels in cells, while the amine group can form hydrogen bonds with biological macromolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide: shares structural similarities with other substituted benzamides, such as:

Uniqueness

The unique combination of the methoxy, methylamino, and nitro groups in this compound imparts distinct chemical properties, such as specific reactivity patterns and biological activity profiles, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(methylamino)-5-nitrobenzamide

InChI

InChI=1S/C15H15N3O4/c1-16-14-8-5-11(18(20)21)9-13(14)15(19)17-10-3-6-12(22-2)7-4-10/h3-9,16H,1-2H3,(H,17,19)

InChI Key

LEYZLWVQBWTPGY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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